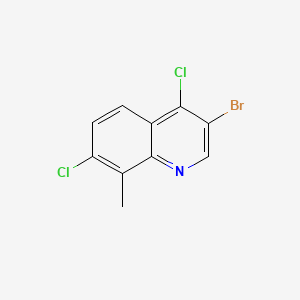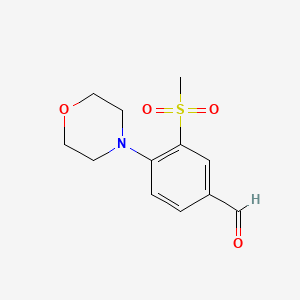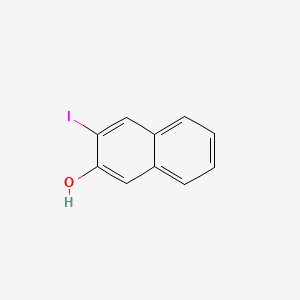
3-Iodonaphthalen-2-ol
Vue d'ensemble
Description
3-Iodonaphthalen-2-ol is an organic compound . It is also known by other synonyms such as ‘3-iodo-2-naphthol’, ‘2-Iodo-3-naphthol’, ‘3-Iodonaphthalene-2-ol’, ‘3-iodo-naphthalen-2-ol’, ‘2-Naphthalenol, 3-iodo-’, and others .
Synthesis Analysis
3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It acts as a ligand that coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .
Chemical Reactions Analysis
3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .
Physical And Chemical Properties Analysis
3-Iodonaphthalen-2-ol is a solid at room temperature . The melting point is between 127-129°C . The molecular weight is 270.07 g/mol .
Applications De Recherche Scientifique
Synthesis and Coupling Reagent : 4-Iodonaphthalen-1-ols, closely related to 3-Iodonaphthalen-2-ol, have been used in iodobenzannulation of yne-allenones. This process allows for the selective access to these compounds, which can serve as reliable coupling reagents for further chemical reactions (Li et al., 2018).
Magnetic Resonance Spectra Analysis : Optically detected magnetic resonance (ODMR) experiments on photoexcited 1-iodonaphthalene, a compound similar to 3-Iodonaphthalen-2-ol, have provided insights into the spin Hamiltonian, including iodine nuclear quadrupole and hyperfine interactions. These studies have applications in understanding the electronic structure and behavior of such compounds (Kothandaraman et al., 1975).
Synthesis of Halogenated Naphthalenes : Research into the synthesis of diiodonaphthalene and bromo-iodonaphthalene, closely related to 3-Iodonaphthalen-2-ol, reveals methods for their production in organic chemistry, which could have applications in the synthesis of more complex organic compounds (Hellberg et al., 2003).
Photophysics and Photodissociation Dynamics : The study of 1-iodonaphthalene's ultrafast relaxation and dissociation channels using time-resolved femtosecond pump-probe mass spectrometry provides insights into the behavior of similar iodonaphthalenes under photoexcitation. This is relevant in the field of photophysics (Montero et al., 2010).
NMR Observation of Cationic Intermediates : 1-Iodonaphthalene-2,4-diamines, similar in structure to 3-Iodonaphthalen-2-ol, have been observed to form Wheland-like tetrahedral cationic species in certain acidic conditions. This has implications for understanding reaction mechanisms in organic chemistry (Twum et al., 2013).
Nonlinear Optical Properties : The study of azo dye 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol, structurally related to 3-Iodonaphthalen-2-ol, shows significant third-order nonlinear optical properties. This has potential applications in optoelectronics and photonics (Sreenath et al., 2018).
Propriétés
IUPAC Name |
3-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYWNYKNTHPWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676313 | |
| Record name | 3-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodonaphthalen-2-ol | |
CAS RN |
103027-41-4 | |
| Record name | 3-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)

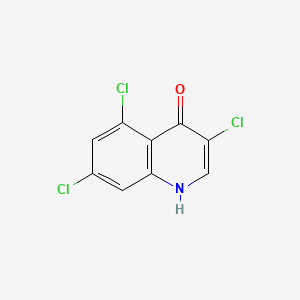
![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)
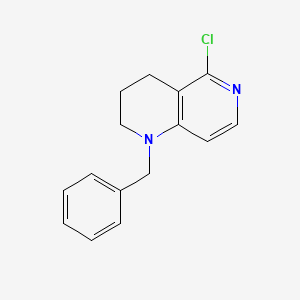
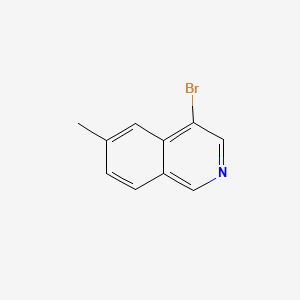
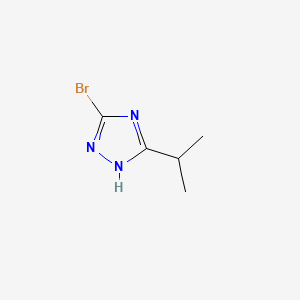
![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)
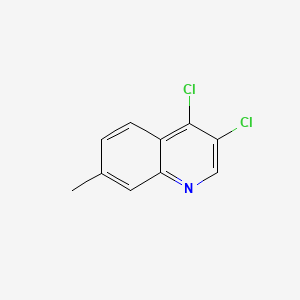
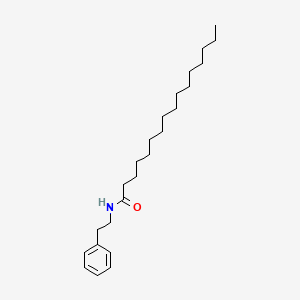
![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)
![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)
